molecular formula C19H20ClN3O4 B15020244 4-methoxybenzyl (2E)-2-{3-[(4-chlorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate

4-methoxybenzyl (2E)-2-{3-[(4-chlorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate

Cat. No.: B15020244
M. Wt: 389.8 g/mol
InChI Key: WESYUHJMWAZVHB-LPYMAVHISA-N
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Description

(3E)-N-(4-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a phenyl group, followed by the introduction of a methoxy group through a nucleophilic substitution reaction. The final step involves the formation of the butanamide structure through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, amines.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted phenyl compounds.

Scientific Research Applications

(3E)-N-(4-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-N-(4-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    Chloroform: An organochlorine compound with similar structural features but different applications.

    Dichloromethane: Another organochlorine compound used as a solvent in chemical reactions.

    Epibatidine: A naturally occurring organochlorine compound with potent biological activity.

Uniqueness

(3E)-N-(4-CHLOROPHENYL)-3-[({[(4-METHOXYPHENYL)METHOXY]CARBONYL}AMINO)IMINO]BUTANAMIDE is unique due to its specific structural configuration and the presence of both chlorophenyl and methoxyphenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20ClN3O4

Molecular Weight

389.8 g/mol

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-[4-(4-chloroanilino)-4-oxobutan-2-ylidene]amino]carbamate

InChI

InChI=1S/C19H20ClN3O4/c1-13(11-18(24)21-16-7-5-15(20)6-8-16)22-23-19(25)27-12-14-3-9-17(26-2)10-4-14/h3-10H,11-12H2,1-2H3,(H,21,24)(H,23,25)/b22-13+

InChI Key

WESYUHJMWAZVHB-LPYMAVHISA-N

Isomeric SMILES

C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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